4-Chlorophenyl acetate

Vue d'ensemble

Description

4-Chlorophenyl acetate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 4-chlorophenol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl acetate can be synthesized through the esterification of 4-chlorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of acetic anhydride and 4-chlorophenol in the presence of a strong acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is separated and purified through distillation.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chlorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-chlorophenol and acetic acid.

Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation: Under oxidative conditions, this compound can be converted to 4-chlorobenzoic acid.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Nucleophilic Substitution: Amines, alcohols, or other nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 4-Chlorophenol and acetic acid.

Nucleophilic Substitution: Various substituted phenyl acetates.

Oxidation: 4-Chlorobenzoic acid.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from or related to 4-chlorophenyl acetate. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In a study assessing synthesized compounds, some exhibited IC50 values significantly lower than standard drugs, indicating their potential as effective antibacterial agents .

Enzyme Inhibition

This compound has been investigated for its role in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections. Compounds based on this compound have demonstrated promising inhibitory activity, suggesting their potential in drug development .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, notably thiazolidinones and pyridines. For example, a novel deep eutectic solvent was employed to catalyze the synthesis of 1,3-thiazolidin-4-ones using this compound as a starting material. These heterocycles exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties .

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers and copolymers due to its ability to undergo polymerization reactions. The introduction of chlorinated phenyl groups can enhance the thermal stability and mechanical properties of the resulting materials.

Nanocomposites

Research indicates that incorporating this compound into nanocomposite materials can improve their electrical and thermal conductivity. This application is particularly relevant in developing advanced materials for electronic devices and sensors.

Case Studies

Mécanisme D'action

The mechanism of action of 4-chlorophenyl acetate primarily involves its hydrolysis by esterases to produce 4-chlorophenol and acetic acid. The hydrolysis reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the cleavage of the ester bond. The resulting products can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

4-Chlorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester.

4-Chlorophenol: The parent compound from which 4-chlorophenyl acetate is derived.

Phenyl acetate: Lacks the chlorine substituent on the aromatic ring.

Uniqueness: this compound is unique due to the presence of both the chlorine substituent and the ester functional group. This combination imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications and research studies.

Activité Biologique

4-Chlorophenyl acetate (4-CPA) is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its various biological effects, including antibacterial, anti-inflammatory, and anticancer properties, supported by data from recent studies.

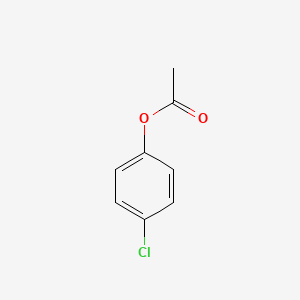

This compound has the following chemical structure:

- Molecular Formula : C9H9ClO2

- Molecular Weight : 188.62 g/mol

- CAS Number : 876-27-7

1. Antibacterial Activity

Research indicates that 4-CPA exhibits moderate to strong antibacterial activity against various bacterial strains. A study evaluated a series of compounds, including derivatives of 4-CPA, for their antibacterial properties against Salmonella typhi and Bacillus subtilis, demonstrating significant inhibition rates.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 4-CPA | 0.5 | 38.42 |

| Reference (Ciprofloxacin) | 0.5 | 54.51 |

The results suggest that 4-CPA and its derivatives could be potential candidates for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 4-CPA was assessed through its inhibitory effects on cyclooxygenases (COX-1 and COX-2). Compounds derived from it showed promising results in inhibiting these enzymes, which are pivotal in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-CPA Derivative A | 45 | 50 |

| 4-CPA Derivative B | 60 | 65 |

These findings indicate that modifications to the phenyl ring can enhance the anti-inflammatory properties of the base compound .

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-CPA. For instance, a derivative with a substituted quinazoline core demonstrated significant cytotoxicity against various cancer cell lines (A549, HepG2), indicating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-CPA Derivative C | A549 | 25 |

| Reference Drug | Doxorubicin | 10 |

The anticancer activity appears to be linked to the ability of these compounds to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Studies

Several case studies have explored the biological activities of derivatives of this compound:

- Antibacterial Screening : A study synthesized several derivatives and screened them against common pathogens. The most active compounds showed IC50 values comparable to established antibiotics .

- Anti-inflammatory Effects : Research focused on the synthesis of novel derivatives that exhibited enhanced COX inhibition compared to traditional anti-inflammatory drugs, suggesting a new pathway for drug development .

- Cytotoxicity Testing : The evaluation of cytotoxic effects on cancer cell lines revealed that certain derivatives could selectively target cancer cells while sparing healthy tissues, a critical factor in drug design .

Propriétés

IUPAC Name |

(4-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUPLGRNURQXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236502 | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-27-7 | |

| Record name | Acetic acid, 4-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophenyl acetate, p- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Chlorophenyl acetate utilized in dynamic kinetic resolution reactions?

A: this compound serves as an efficient acyl donor in dynamic kinetic resolutions of secondary alcohols [, ]. Its compatibility with both lipases, such as Candida antarctica lipase, and ruthenium catalysts allows for the simultaneous enzymatic resolution and racemization of the alcohol substrate. This dual-catalytic approach results in the formation of enantiomerically pure acetates from racemic mixtures, significantly improving the yield compared to traditional resolution methods.

Q2: Why is this compound preferred as an acyl donor in specific reactions over other acyl donors?

A: Research has shown that this compound exhibits superior performance as an acyl donor compared to alternatives like vinyl acetate in dynamic kinetic transformations involving chiral hydroxylactones []. While the exact reasons for this difference require further investigation, it highlights the specific advantages of this compound in certain catalytic systems.

Q3: Can you elaborate on the role of this compound in microbial degradation studies?

A: Studies investigating the microbial degradation of chlorinated acetophenones identified this compound as a key metabolite in the degradation pathway of 4-chloroacetophenone by a mixed culture of Arthrobacter sp. and Micrococcus sp. []. The presence of this compound provides insights into the stepwise breakdown of the parent compound and the enzymatic processes employed by these microorganisms.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C8H7ClO2. It has a molecular weight of 170.59 g/mol.

Q5: What spectroscopic techniques have been employed to study this compound?

A: Researchers have utilized both Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectroscopy to investigate the vibrational characteristics of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, a derivative of this compound []. These analyses, combined with computational methods, provide insights into the molecule's structure and bonding properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.